Comprehensive Technical Guide on 2-Bromo-4-(hydroxymethyl)benzoic Acid (CAS: 90221-60-6): Synthesis, Mechanisms, and Applications
Comprehensive Technical Guide on 2-Bromo-4-(hydroxymethyl)benzoic Acid (CAS: 90221-60-6): Synthesis, Mechanisms, and Applications
Executive Summary
In the realm of modern organic synthesis and drug discovery, the strategic selection of polyfunctional building blocks is paramount. 2-Bromo-4-(hydroxymethyl)benzoic acid (CAS: 90221-60-6) is a highly versatile, trifunctional aromatic intermediate[1]. Featuring a carboxylic acid, an ortho-positioned bromine atom, and a para-positioned hydroxymethyl group, this molecule serves as a critical linchpin in the development of complex pharmaceuticals, such as SGLT2 inhibitors and protein tyrosine phosphatase 1B (PTP-1B) inhibitors[2], as well as advanced agrochemicals like insecticidal benzamide isoxazolines[3].
This whitepaper provides an authoritative, in-depth analysis of the compound's physicochemical properties, mechanistic utility, and field-proven synthetic methodologies, designed specifically for researchers and process chemists.
Physicochemical Profiling & Nomenclature
To ensure rigorous quality control and accurate inventory management, the fundamental physicochemical properties of 2-bromo-4-(hydroxymethyl)benzoic acid are summarized below[1],[4].
| Property | Specification |
| Chemical Name | 2-Bromo-4-(hydroxymethyl)benzoic acid |
| Synonyms | 2-bromo-4-hydroxymethyl-benzoic acid; 4-hydroxymethyl-2-bromobenzoic acid |
| CAS Number | 90221-60-6 |
| Molecular Formula | C₈H₇BrO₃ |
| Molecular Weight | 231.05 g/mol |
| InChI Key | MOVOTWUOAVEBFQ-UHFFFAOYSA-N |
| Physical Appearance | Light Yellow to Off-White Solid |
| Storage Temperature | 0–5 °C (Protect from light and moisture) |
| Purity Standard | ≥ 97% (HPLC) |
Mechanistic Role in Molecular Design
The architectural value of 2-bromo-4-(hydroxymethyl)benzoic acid lies in the orthogonal reactivity of its three functional groups. As a Senior Application Scientist, it is crucial to understand why this specific substitution pattern is advantageous:
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C1 Carboxylic Acid (The Directing & Anchoring Group): The carboxyl moiety allows for standard peptide-like coupling to form benzamides[3]. Mechanistically, it acts as an electron-withdrawing group (EWG), subtly deactivating the aromatic ring while directing meta-substitution, though its primary utility is exocyclic functionalization.
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C2 Bromo Group (The Cross-Coupling Handle): Positioned ortho to the carboxylic acid, the bromine atom introduces significant steric hindrance. However, it is highly labile under palladium catalysis. This enables Suzuki-Miyaura, Heck, or Buchwald-Hartwig cross-couplings to build biaryl systems or complex heterocycles[5]. The ortho-relationship is frequently exploited to synthesize fused ring systems (e.g., phthalides or isoindolinones) via tandem coupling-cyclization cascades.
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C4 Hydroxymethyl Group (The Modifiable Tail): The benzylic alcohol can be oxidized to an aldehyde (using PDC or MnO₂) or a carboxylic acid, providing a secondary site for elongation. Alternatively, it can be converted into a leaving group (e.g., mesylate or halide) for nucleophilic substitution (Sₙ2)[6].
Caption: Divergent functionalization pathways exploiting the three reactive sites.
Synthetic Pathways & Methodologies
The most robust and economically viable route to synthesize 2-bromo-4-(hydroxymethyl)benzoic acid begins with the commercially available 2-bromo-4-methylbenzoic acid . The synthesis relies on a three-step sequence: Esterification, Radical Bromination, and a tandem Hydrolysis/Substitution[6].
Experimental Protocol: Core Synthesis Workflow
Step 1: Esterification (Protection of the Carboxylic Acid) Causality: The carboxylic acid must be masked as a methyl ester to prevent unwanted side reactions (such as decarboxylation or acyl bromide formation) during the subsequent radical bromination step.
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Suspend 2-bromo-4-methylbenzoic acid (1.0 eq) in anhydrous methanol (0.5 M).
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Add catalytic concentrated H₂SO₄ (0.1 eq) dropwise at 0 °C.
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Reflux the mixture for 12 hours.
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Workup: Concentrate under reduced pressure, partition between Ethyl Acetate (EtOAc) and saturated aqueous NaHCO₃. Dry the organic layer over Na₂SO₄ and evaporate to yield methyl 2-bromo-4-methylbenzoate.
Step 2: Wohl-Ziegler Radical Bromination Causality: N-Bromosuccinimide (NBS) is utilized alongside Azobisisobutyronitrile (AIBN) to achieve selective benzylic bromination. AIBN thermally decomposes to generate nitrogen gas and two 2-cyanoprop-2-yl radicals, which initiate the chain reaction. NBS provides a low, steady-state concentration of Br₂, strongly favoring substitution at the benzylic position over electrophilic aromatic substitution[2],[7].
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Dissolve methyl 2-bromo-4-methylbenzoate (1.0 eq) in 1,2-dichloroethane (DCE) or CCl₄ (0.2 M).
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Add NBS (1.1 eq) and AIBN (0.05 eq).
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Heat the reaction to reflux (approx. 80 °C) under a nitrogen atmosphere for 3–4 hours, optionally irradiating with a halogen lamp to accelerate initiation[2].
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Workup: Cool to room temperature, filter off the precipitated succinimide by-product, and wash the filtrate with water and brine. Concentrate to yield methyl 2-bromo-4-(bromomethyl)benzoate.
Step 3: Tandem Hydrolysis and Sₙ2 Substitution Causality: Treating the intermediate with an aqueous alkali base (e.g., LiOH or NaOH) achieves two transformations in a single pot: it hydrolyzes the methyl ester back to the carboxylate, and it displaces the benzylic bromide via an Sₙ2 mechanism to form the hydroxymethyl group[6].
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Dissolve methyl 2-bromo-4-(bromomethyl)benzoate (1.0 eq) in a 3:1 mixture of THF and water (0.2 M).
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Add Lithium hydroxide monohydrate (LiOH·H₂O) (3.0 eq).
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Stir the mixture at 50 °C for 18 hours[6].
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Workup: Remove THF under reduced pressure. Dilute the aqueous layer with water and wash with diethyl ether to remove non-polar impurities. Acidify the aqueous layer to pH 2 using 2M HCl.
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Extract the precipitated product with EtOAc (3x). Dry and concentrate to afford pure 2-bromo-4-(hydroxymethyl)benzoic acid .
Caption: Synthetic workflow for 2-Bromo-4-(hydroxymethyl)benzoic acid.
Downstream Protocol: Suzuki-Miyaura Cross-Coupling
When utilizing 2-bromo-4-(hydroxymethyl)benzoic acid in drug development, modifying the C2 position via Suzuki coupling is standard practice. Causality: The use of Pd(dppf)Cl₂ is highly recommended here. The bidentate nature of the dppf ligand enforces a cis-geometry on the palladium center, which accelerates the rate-limiting reductive elimination step, overcoming the steric hindrance of the ortho-substituted carboxylic acid[5].
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Charge a Schlenk flask with 2-bromo-4-(hydroxymethyl)benzoic acid (1.0 eq), an arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq).
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Evacuate and backfill with N₂ (3 cycles).
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Add degassed 1,4-dioxane/water (4:1 v/v).
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Heat at 90 °C for 12 hours.
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Acidify with 1M HCl, extract with EtOAc, and purify via reverse-phase chromatography.
Analytical Characterization & Quality Control
To validate the success of the synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. Below are the expected ¹H-NMR assignments for 2-bromo-4-(hydroxymethyl)benzoic acid in DMSO-d₆, extrapolated from structurally analogous benzamide isoxazolines and brominated precursors[6].
| Proton Environment | Expected Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| -COOH | ~ 13.10 | Broad Singlet (bs) | 1H | Carboxylic acid proton (exchanges with D₂O) |
| Ar-H (C6) | ~ 7.80 | Doublet (d, J = 8.0 Hz) | 1H | Aromatic proton ortho to COOH |
| Ar-H (C3) | ~ 7.70 | Doublet (d, J = 1.5 Hz) | 1H | Aromatic proton ortho to Bromo, meta to COOH |
| Ar-H (C5) | ~ 7.40 | Doublet of doublets (dd) | 1H | Aromatic proton ortho to hydroxymethyl |
| -OH | ~ 5.45 | Broad Singlet (bs) | 1H | Benzylic hydroxyl proton |
| -CH₂- | ~ 4.55 | Singlet (s) | 2H | Benzylic methylene protons |
References
Sources
- 1. 2-Bromo-4-hydroxymethyl-benzoic acid | 90221-60-6 [sigmaaldrich.com]
- 2. US20030114703A1 - Protein tyrosine phosphatase 1B (PTP-1B) inhibitors containing two ortho-substituted aromatic phosphonates - Google Patents [patents.google.com]
- 3. WO2009080250A2 - Insecticidal compounds - Google Patents [patents.google.com]
- 4. 7697-32-7化工百科 – 960化工网 [m.chem960.com]
- 5. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 6. WO2009080250A2 - Insecticidal compounds - Google Patents [patents.google.com]
- 7. Thieme E-Journals - Pharmaceutical Fronts / Full Text [thieme-connect.com]
